molecular formula C21H20N2O5S B3885743 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid

2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B3885743
M. Wt: 412.5 g/mol
InChI Key: GDTNUBDCJPYULZ-UHFFFAOYSA-N
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Description

2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a benzoic acid derivative featuring a pyrrolidinone scaffold substituted with a morpholine-containing aryl group and a sulfur-linked benzoic acid moiety. Its molecular formula is C₂₀H₁₉N₃O₅S (average mass: 413.45 g/mol), as confirmed by structural analogs in and .

Properties

IUPAC Name

2-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-19-13-18(29-17-4-2-1-3-16(17)21(26)27)20(25)23(19)15-7-5-14(6-8-15)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTNUBDCJPYULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-(Morpholin-4-yl)aniline with succinic anhydride to form an intermediate, which is then reacted with thiobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds share the pyrrolidinone-sulfanyl-benzoic acid core but differ in substituents, influencing physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN/ID Notable Properties
Target compound C₂₀H₁₉N₃O₅S 413.45 Morpholin-4-ylphenyl, benzoic acid 302552-61-0 High polarity (morpholine group)
2-({1-[4-(4-Morpholinyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid C₂₀H₁₉N₃O₅S 413.45 Nicotinic acid (pyridine-3-carboxylic) 302552-61-0 Lower acidity vs. benzoic acid
2-({2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid C₁₈H₁₂F₃NO₄S 395.35 Trifluoromethylphenyl 433329-42-1 Increased lipophilicity (CF₃)
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid C₁₈H₁₅NO₄S 341.38 4-Methylphenyl CID 2788239 Reduced polarity (methyl group)
2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid C₂₀H₁₉N₃O₅S 413.45 Pyridine-3-carboxylic acid 4676-0660 Altered electronic properties

Key Comparisons

Morpholine vs. Trifluoromethyl/Methyl Substitutions

  • The morpholine group in the target compound introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the lipophilic trifluoromethyl (CF₃) and methyl analogs .
  • The CF₃ group in the trifluoromethylphenyl analog (CAS 433329-42-1) increases metabolic stability and membrane permeability due to its electron-withdrawing nature .

Benzoic Acid vs. Nicotinic Acid/Pyridine-Carboxylic Acid

  • The benzoic acid moiety (pKa ~4.2) is more acidic than nicotinic acid (pKa ~2.1) and pyridine-3-carboxylic acid, affecting ionization and bioavailability at physiological pH .
  • Nicotinic and pyridine-carboxylic acid analogs may exhibit distinct binding modes due to nitrogen atom positioning in the aromatic ring .

Synthetic Accessibility

  • Compounds with morpholine substituents (e.g., target compound) are synthesized via sulfonylation or nucleophilic substitution, as inferred from related syntheses in and . Yields for morpholine-containing analogs often exceed 85%, suggesting efficient routes .

Structural Stability The pyrrolidinone ring’s rigidity may confer conformational stability, while sulfur linkages (thioether) resist oxidation compared to ethers .

Biological Activity

The compound 2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure comprises a benzoic acid moiety linked to a morpholine and a dioxopyrrolidine group, contributing to its unique biological properties.

1. Anti-inflammatory Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds showed inhibition of the COX-2 enzyme, which is crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for these derivatives were found to be lower than those for established anti-inflammatory drugs like celecoxib .

2. Analgesic Effects

In preclinical models, compounds with similar structures have been evaluated for analgesic activity using the writhing test and hot plate test. These studies revealed that certain derivatives exhibited notable analgesic effects, suggesting that this compound may also possess pain-relieving properties .

3. Antimicrobial Activity

The biological activity of related compounds has shown promise against various microbial strains. The presence of the morpholine ring may enhance the compound's ability to penetrate microbial membranes, potentially leading to increased antimicrobial efficacy .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX-2, the compound can reduce inflammation and associated pain.
  • Interaction with Receptors : The morpholine group may facilitate interactions with pain receptors or other biological targets involved in inflammatory pathways.

Case Study 1: Analgesic Evaluation

A study published in Pharmacology Research evaluated a series of benzoic acid derivatives for their analgesic properties. The results indicated that compounds with similar structural features to our target compound displayed significant reductions in pain responses in animal models. The most active compounds showed IC50 values comparable to traditional analgesics .

Case Study 2: Anti-inflammatory Assessment

In another investigation, researchers synthesized various oxazolones and assessed their anti-inflammatory activity against COX enzymes. The findings suggested that modifications to the benzoic acid structure could enhance anti-inflammatory potency, indicating potential for further development of our target compound as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC20H22N2O4S
Potential IC50 (COX-2)< 0.05 μM (for related compounds)
Analgesic ActivitySignificant in writhing test
Antimicrobial EfficacyPromising against various strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-({1-[4-(Morpholin-4-yl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.